8-Fluoroquinolin-3-amine
Description
8-Fluoroquinolin-3-amine (CAS: 936324-21-9) is a fluorinated quinoline derivative with the molecular formula C₉H₇FN₂ and a molecular weight of 162.16 g/mol . It is characterized by a fluorine substituent at the 8-position and an amine group at the 3-position of the quinoline scaffold. The compound is typically stored under dark, dry conditions at 2–8°C due to its sensitivity to environmental degradation . Its hydrochloride salt form (CAS: 1207187-32-3, molecular weight: 198.62 g/mol) is synthesized for enhanced stability and solubility in pharmaceutical applications, with purity standards ≥97% .
Structure
3D Structure
Properties
IUPAC Name |
8-fluoroquinolin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2/c10-8-3-1-2-6-4-7(11)5-12-9(6)8/h1-5H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXZAQZWSGSBUNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN=C2C(=C1)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
936324-21-9 | |
| Record name | 8-fluoroquinolin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Halogen-Substituted Quinolin-3-amines
8-Chloroquinolin-3-amine (CAS: 1296950-92-9)
- Molecular formula : C₉H₈Cl₂N₂
- Molecular weight : 215.08 g/mol .
- Key differences: The chlorine atom at position 8 increases molecular weight and polarizability compared to fluorine. Chlorine’s larger atomic radius may sterically hinder interactions in biological systems. No direct pharmacological data are available, but its synthesis typically involves dihydrochloride salt formation for improved stability .
8-Bromoquinolin-3-amine (CAS: 2598265-15-5)
- Molecular formula : C₉H₇BrN₂
- Molecular weight : 241.06 g/mol .
- Key differences : Bromine’s higher molecular weight and stronger electron-withdrawing effects could alter metabolic stability compared to fluorine. Brominated analogs are often used in cross-coupling reactions for functionalization .
Table 1: Physicochemical Comparison of Halogen-Substituted Quinolin-3-amines
Nitro-Substituted Quinoline Derivatives (NQ Series)
describes a series of 3-nitroquinolin-4-amine derivatives (NQ1–NQ6) with varied substituents. Key comparisons include:
- NQ6 (4-(3-Bromophenylamino)-6-methoxy-3-nitroquinolin-7-ol): Molecular weight: 390.24 g/mol Melting point: 254°C Key feature: Bromine substitution improves halogen bonding in target interactions .
Table 2: Nitro-Substituted Quinoline Derivatives
| Compound | Molecular Weight (g/mol) | Substituents | Melting Point (°C) | Yield (%) |
|---|---|---|---|---|
| NQ1 | 425.14 | Ethynylphenyl, benzyloxy, methoxy | 222 | 89 |
| NQ6 | 390.24 | Bromophenyl, methoxy, nitro | 254 | 95 |
| This compound | 162.16 | Fluoro, amine | Not reported | Not available |
Comparison Insights :
- Nitro-substituted derivatives (NQ series) exhibit higher molecular weights and melting points due to bulky substituents and nitro groups.
- This compound lacks the nitro group, reducing electrophilicity but improving metabolic stability in drug design .
Functionalized 4-Anilinoquinolines
6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine
N-(3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)-7-(1H-pyrazol-4-yl)quinolin-4-amine (31)
- Molecular weight: Not explicitly reported
- Synthesis : Microwave-assisted Suzuki coupling (51% yield) .
- Key feature : Pyrazole moiety introduces hydrogen-bonding capabilities, improving target affinity .
Comparison with this compound:
- 4-Anilinoquinolines prioritize substitutions at the 4-position for kinase inhibition, whereas 8-fluoro-3-amine derivatives may target different binding pockets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
